2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
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Description
2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
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Biological Activity
The compound 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and a benzodioxole moiety. Its molecular formula is C21H22N2O4S, and it has a molecular weight of approximately 398.48 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing benzodioxole and triazole structures have shown efficacy against various bacterial strains and fungi. A study demonstrated that such compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Properties
Research has highlighted the anticancer potential of triazole derivatives. Specifically, compounds with similar scaffolds have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays revealed that these compounds can significantly reduce cell viability at concentrations as low as 10 µM through mechanisms involving caspase activation and modulation of apoptotic pathways .
Enzyme Inhibition
The compound's structural components suggest potential inhibitory activity against various enzymes. For instance, triazole derivatives have been reported to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition studies indicated IC50 values in the low micromolar range, suggesting that the compound may contribute to anti-inflammatory effects by modulating PLA2 activity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : By binding to active sites of enzymes like PLA2, it may prevent substrate access and subsequent product formation.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, potentially through upregulation of cyclin-dependent kinase inhibitors.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Case Studies
- Antimicrobial Efficacy : A study conducted on various synthesized triazole derivatives demonstrated that compounds structurally related to the target molecule exhibited promising antibacterial activity against both gram-positive and gram-negative bacteria. The study concluded that modifications in side chains could enhance bioactivity.
- Anticancer Activity : In a preclinical trial involving human cancer cell lines, a derivative with a similar structure was tested for its cytotoxic effects. Results showed a significant reduction in cell proliferation rates and induction of apoptosis, with detailed analysis revealing involvement of mitochondrial pathways.
Data Summary Table
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-30-19-9-7-18(8-10-19)28-24(14-31-20-11-12-22-23(13-20)33-16-32-22)26-27-25(28)34-15-21(29)17-5-3-2-4-6-17/h2-13H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXTVXKIEGSPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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